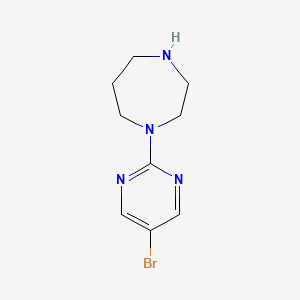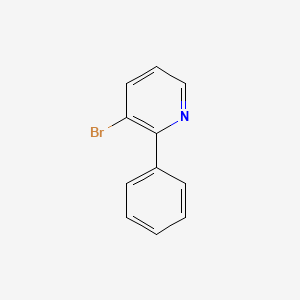
3-Bromo-2-phenylpyridine
Übersicht
Beschreibung
3-Bromo-2-phenylpyridine is a compound that belongs to the class of bromopyridines, which are known for their utility in various chemical reactions and as intermediates in the synthesis of complex molecules. While the provided abstracts do not directly discuss 3-Bromo-2-phenylpyridine, they do provide insights into the properties and reactivity of related bromopyridine compounds, which can be extrapolated to understand the characteristics of 3-Bromo-2-phenylpyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-2,2′-bipyridine and 5,5′-dibromo-2,2′-bipyridine was reported through direct bromination and radical decarboxylative bromination . Similarly, 3-bromopyridine has been used as a starting material for the synthesis of N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides, indicating its reactivity and usefulness in creating more complex structures . These methods could potentially be adapted for the synthesis of 3-Bromo-2-phenylpyridine.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure and vibrational spectra of 3-amino-2-bromopyridine were studied using density functional methods, which provided insights into the vibrational frequencies and optimized geometries of the compound . X-ray diffraction has also been used to determine the crystal structure of related compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol . These techniques could be applied to determine the molecular structure of 3-Bromo-2-phenylpyridine.
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in various chemical reactions. For instance, 3-bromopyridine has been used in cross-coupling reactions with sulfonamides , and bromo-2-chloropyridines have been employed in sequential palladium-catalyzed direct arylation followed by Suzuki coupling to synthesize 2-arylpyridines . These reactions demonstrate the potential of bromopyridines to participate in complex synthetic pathways, which could be relevant for the chemical reactions involving 3-Bromo-2-phenylpyridine.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines can be deduced from their molecular structure and reactivity. For example, the vibrational spectra and thermodynamic properties of 2-amino-3-bromo-5-nitropyridine were studied, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature . The electronic properties, such as HOMO-LUMO energies and electrophilicity index, can also be calculated to predict the biological activity of these compounds . These properties are crucial for understanding the behavior of 3-Bromo-2-phenylpyridine in various environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformations
3-Bromo-2-phenylpyridine is a valuable compound in the field of chemical synthesis and transformations. For instance, studies have shown its involvement in reactions with phenylacetonitrile, where it undergoes substitution reactions to produce various products, such as α-phenyl-3-pyridineacetonitrile, or undergoes ring-transformation reactions to form compounds like 2-amino-5-bromo-3-phenylpyridine (Ohba, Sakamoto, & Yamanaka, 1990). Furthermore, it reacts with potassium amide in liquid ammonia, leading to novel ring fission products, demonstrating its potential in generating diverse chemical structures (Streef, Hertog, & Plas, 1985).
Catalysis and Metal Complexes
3-Bromo-2-phenylpyridine is instrumental in the synthesis of metal complexes and catalysis. In one study, N-substituted-2-aminomethyl-6-phenylpyridines, derived from similar bromo compounds, were used to create CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibited significant catalytic activity in reactions like the allylation of aldehydes and transfer hydrogenation of ketones (Wang et al., 2011).
Luminescent Materials
The compound plays a role in the development of luminescent materials. Research involving Suzuki cross-coupling methodology utilized bromo-functionalised bis-terpyridyl iridium(III) complexes, where the reactions yielded biaryl-substituted complexes with long-lived yellow emission in aqueous solutions, suggesting potential applications in light-emitting devices (Leslie, Batsanov, Howard, & Williams, 2004).
Organic Synthesis and Ligand Preparation
It is also significant in organic synthesis and ligand preparation. For example, 3-bromo-2-phenylpyridine was utilized in the preparation of 3-pyridylboronic acid through lithium-halogen exchange, demonstrating its versatility in synthesizing arylboronic acids, which are crucial intermediates in many organic syntheses (Li et al., 2002).
Sensing and Detection Applications
Moreover, derivatives of similar bromopyridine compounds, like 3-amino boron-dipyrromethene, were synthesized for sensing applications. These derivatives acted as specific chemodosimetric sensors for ions like Hg²⁺, indicating potential in detection and sensing technologies (Ganapathi et al., 2014).
Safety And Hazards
3-Bromo-2-phenylpyridine is harmful by inhalation, in contact with skin, and if swallowed . It has been assigned the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Relevant Papers Relevant papers on 3-Bromo-2-phenylpyridine include studies on its synthesis , molecular structure , and physical and chemical properties . These papers provide valuable insights into the compound’s characteristics and potential applications.
Eigenschaften
IUPAC Name |
3-bromo-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMOFYNGFSWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376454 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-phenylpyridine | |
CAS RN |
91182-50-2 | |
| Record name | 3-bromo-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




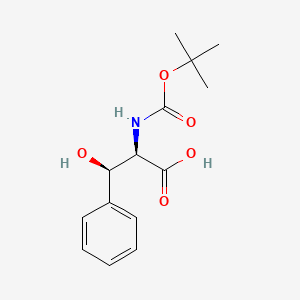


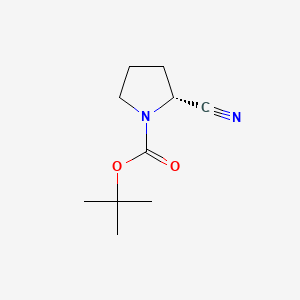
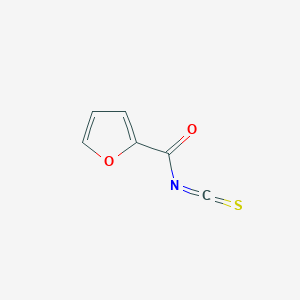
![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)


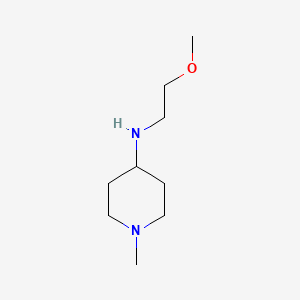


![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
